N~2~-(2-methylphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-(2-methylphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a glycinamide backbone substituted with 2-methylphenyl, 1-phenylethyl, and phenylsulfonyl groups. These substituents confer specific chemical properties and reactivity patterns to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N2-(2-methylphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Glycinamide Backbone: The synthesis begins with the preparation of glycinamide, which serves as the core structure.
Substitution Reactions: The glycinamide is then subjected to substitution reactions to introduce the 2-methylphenyl, 1-phenylethyl, and phenylsulfonyl groups. These reactions often involve the use of reagents such as alkyl halides, sulfonyl chlorides, and appropriate catalysts to facilitate the substitutions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.
Chemical Reactions Analysis
N~2~-(2-methylphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include alkyl halides, sulfonyl chlorides, and various catalysts.
The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
N~2~-(2-methylphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2-methylphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
N~2~-(2-methylphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can be compared with other similar compounds, such as:
N~2~-(2-methylphenyl)-N-(1-phenylethyl)glycinamide: This compound lacks the phenylsulfonyl group, which may result in different chemical properties and reactivity.
N~2~-(phenylsulfonyl)glycinamide: This compound lacks the 2-methylphenyl and 1-phenylethyl groups, which may affect its biological activity and applications.
The uniqueness of N2-(2-methylphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-18-11-9-10-16-22(18)25(29(27,28)21-14-7-4-8-15-21)17-23(26)24-19(2)20-12-5-3-6-13-20/h3-16,19H,17H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVPIXAENFDSGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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